molecular formula C25H24N2O2 B12355175 isoquinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

isoquinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Cat. No.: B12355175
M. Wt: 384.5 g/mol
InChI Key: VUCVJQBQZRPWSK-UHFFFAOYSA-N
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Description

Isoquinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a synthetic compound structurally characterized by an indole-3-carboxylate core linked to an isoquinolin-6-yl group and substituted at the indole nitrogen with a cyclohexylmethyl moiety. Its molecular formula is C24H23N2O2, with a molecular weight of 371.45 g/mol. The compound has garnered attention for its structural similarity to synthetic cannabinoids, particularly due to the cyclohexylmethyl substituent, which is associated with enhanced receptor binding affinity and metabolic stability .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

isoquinolin-6-yl 1-(cyclohexylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H24N2O2/c28-25(29-21-11-10-20-15-26-13-12-19(20)14-21)23-17-27(16-18-6-2-1-3-7-18)24-9-5-4-8-22(23)24/h4-5,8-15,17-18H,1-3,6-7,16H2

InChI Key

VUCVJQBQZRPWSK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=C(C=C4)C=NC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of isoquinoline derivatives with indole-3-carboxylate under specific reaction conditions. The reaction often requires the use of catalysts and controlled temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, while reduction may produce this compound alcohol.

Scientific Research Applications

Isoquinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of isoquinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is part of a broader class of indole-3-carboxylates with varying nitrogen substituents. Key structural analogues include:

Compound Name Substituent on Indole-N Core Structure Key Feature
Isoquinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate Cyclohexylmethyl Indole-3-carboxylate + isoquinolinyl Bulky, lipophilic substituent
Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (JWH-412) Pentyl Indole-3-carboxylate + quinolyl Linear alkyl chain
BB-22 (6-hydroxyisoquinoline isomer) Cyclohexylmethyl Indole-3-carboxylate + isoquinolinyl Isomeric hydroxy group positioning

Key Observations :

  • Isomeric differences, such as in BB-22, influence receptor interaction. The 6-hydroxyisoquinoline isomer may exhibit altered hydrogen-bonding capacity compared to the non-hydroxylated target compound .

Pharmacological Activity

Evidence from SAR studies (Structure-Activity Relationship) highlights the critical role of the cyclohexylmethyl group in enhancing inhibitory potency. For example:

  • Compound 1 (a cyclohexylmethyl-substituted flavonoid) showed an IC50 of 0.05 µM against bacterial neuraminidase (BNA), outperforming luteolin (IC50 = 4.4 µM) by 88-fold .
  • Similar trends are observed in synthetic cannabinoids: Cyclohexylmethyl-substituted derivatives often exhibit higher CB1 receptor affinity compared to pentyl or fluoropentyl analogues, which are associated with shorter durations of action .

Legal and Regulatory Status

The compound is structurally analogous to regulated substances under the Dangerous Drugs Ordinance (Cap. This regulatory alignment underscores its likely classification as a synthetic cannabinoid with abuse liability.

Research Findings and Comparative Data

Receptor Binding and Selectivity

  • Cyclohexylmethyl vs. Pentyl Substitutents : Cyclohexylmethyl groups enhance CB1 receptor binding due to increased van der Waals interactions with hydrophobic receptor pockets. Pentyl chains, as in JWH-412, show moderate affinity but rapid clearance .
  • Isoquinolinyl vs. Quinolyl Cores: The isoquinolin-6-yl group may improve metabolic stability compared to quinolyl cores, which are more prone to CYP450-mediated oxidation .

Metabolic Stability

  • The cyclohexylmethyl group’s branched structure likely reduces susceptibility to hepatic degradation by cytochrome P450 enzymes, extending the compound’s half-life relative to linear-chain analogues .

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